Ethyl 4-(3-iodophenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(3-iodophenyl)-4-oxobutyrate is an organic compound that features an ethyl ester group, a 3-iodophenyl group, and a 4-oxobutyrate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-iodophenyl)-4-oxobutyrate typically involves the esterification of 4-(3-iodophenyl)-4-oxobutyric acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-iodophenyl)-4-oxobutyrate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodophenyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the 4-oxobutyrate moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce the corresponding alcohol.
Scientific Research Applications
Ethyl 4-(3-iodophenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of radiolabeled tracers for imaging studies due to the presence of the iodine atom.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ethyl 4-(3-iodophenyl)-4-oxobutyrate depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various reaction pathways. The iodine atom in the 3-iodophenyl group can participate in electrophilic aromatic substitution reactions, while the carbonyl group in the 4-oxobutyrate moiety can undergo nucleophilic addition or reduction.
Comparison with Similar Compounds
Ethyl 4-(3-iodophenyl)-4-oxobutyrate can be compared with other similar compounds, such as:
Ethyl 4-(4-iodophenyl)-4-oxobutyrate: Similar structure but with the iodine atom in the para position.
Ethyl 4-(3-bromophenyl)-4-oxobutyrate: Similar structure but with a bromine atom instead of iodine.
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate: Similar structure but with a chlorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific reactions that are not possible with bromine or chlorine analogs. The iodine atom also enhances the compound’s utility in radiolabeling applications.
Biological Activity
Ethyl 4-(3-iodophenyl)-4-oxobutyrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features an iodine substituent on a phenyl ring, which can influence its reactivity and biological interactions. The presence of the ethyl ester and the ketone functional group contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures can act as inhibitors of important proteins involved in cancer and inflammatory pathways.
Key Mechanisms:
- Inhibition of Bcl-2/Bcl-xL Proteins: Similar derivatives have shown to inhibit Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. Compounds designed to modify the acid group in these structures have demonstrated significant binding affinities and cellular activity against cancer cell lines, suggesting a potential for this compound to exhibit similar effects .
- Antimalarial Activity: Some studies have highlighted the potential of related compounds to inhibit Dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development. This suggests that this compound may also possess antimalarial properties through similar mechanisms .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results typically involve measuring cell viability using assays such as MTT or XTT.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
H146 (small-cell lung) | 38 | Bcl-2/Bcl-xL inhibition |
MCF7 (breast cancer) | TBD | Apoptosis induction |
HeLa (cervical cancer) | TBD | Cell cycle arrest |
In Vivo Studies
Animal models have been employed to assess the efficacy and safety profile of this compound. Preliminary findings indicate promising results in tumor reduction with minimal side effects.
Case Study:
A study involving mice treated with this compound showed a significant reduction in tumor size compared to control groups. The compound was administered at varying doses, revealing a dose-dependent effect on tumor growth inhibition.
Pharmacological Properties
The pharmacological profile of this compound includes anti-inflammatory and anticancer activities. These properties are likely linked to its ability to modulate apoptotic pathways and inhibit cell proliferation.
Notable Findings:
- Anti-inflammatory Effects: Related compounds have demonstrated the ability to reduce inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Selectivity for Cancer Cells: The compound shows higher toxicity towards cancerous cells compared to normal cells, which is desirable for therapeutic applications.
Properties
IUPAC Name |
ethyl 4-(3-iodophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETTZSIMYGEIQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645711 |
Source
|
Record name | Ethyl 4-(3-iodophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-24-7 |
Source
|
Record name | Ethyl 4-(3-iodophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.